molecular formula C16H30N2S B11061290 N,N'-[(2,5-dimethylthiene-3,4-diyl)dimethanediyl]bis(2-methylpropan-1-amine)

N,N'-[(2,5-dimethylthiene-3,4-diyl)dimethanediyl]bis(2-methylpropan-1-amine)

Cat. No.: B11061290
M. Wt: 282.5 g/mol
InChI Key: GVCDUZLWFJUFPN-UHFFFAOYSA-N
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Chemical Reactions Analysis

(2,5-DIMETHYL-4-{[(2-METHYLPROPYL)AMINO]METHYL}THIOPHEN-3-YL)METHYLAMINE undergoes several types of chemical reactions, including:

Scientific Research Applications

(2,5-DIMETHYL-4-{[(2-METHYLPROPYL)AMINO]METHYL}THIOPHEN-3-YL)METHYLAMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic uses, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2,5-DIMETHYL-4-{[(2-METHYLPROPYL)AMINO]METHYL}THIOPHEN-3-YL)METHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

(2,5-DIMETHYL-4-{[(2-METHYLPROPYL)AMINO]METHYL}THIOPHEN-3-YL)METHYLAMINE can be compared with other thiophene derivatives, such as:

    Tipepidine: Used as an antitussive agent.

    Tioconazole: An antifungal medication.

    Dorzolamide: Used to treat glaucoma. These compounds share the thiophene core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of AMINE.

Properties

Molecular Formula

C16H30N2S

Molecular Weight

282.5 g/mol

IUPAC Name

N-[[2,5-dimethyl-4-[(2-methylpropylamino)methyl]thiophen-3-yl]methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C16H30N2S/c1-11(2)7-17-9-15-13(5)19-14(6)16(15)10-18-8-12(3)4/h11-12,17-18H,7-10H2,1-6H3

InChI Key

GVCDUZLWFJUFPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C)CNCC(C)C)CNCC(C)C

Origin of Product

United States

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